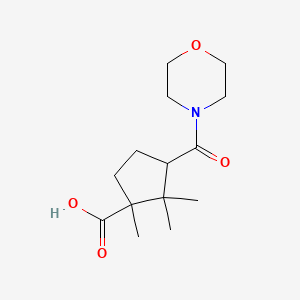
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2,2-Trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇N₁O₃ |
| CAS Number | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy.
Case Studies
- Antimicrobial Study :
- Antitumor Research :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 1,2,2-Trimethyl-3-(morpholine-4-carbonyl) | Moderate | Significant |
| Lunatin 1 (Peptide from scorpion venom) | High | High |
| Morpholine derivatives | Variable | Moderate |
科学研究应用
Chemical Properties and Structure
The compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol. Its structure features a cyclopentane ring substituted with trimethyl and morpholine groups, which contribute to its unique chemical behavior and potential interactions in biological systems .
Medicinal Chemistry Applications
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The structural features allow for interactions with biological targets involved in tumor progression, making it a candidate for further investigation in cancer therapeutics .
- Antiviral Potential : Research indicates that polyamide derivatives can be optimized to target RNA structures in negative-strand RNA viruses. The morpholine moiety may enhance the binding affinity to viral RNA, suggesting potential applications in antiviral drug development .
- Peptide Inhibition : The compound's structural analogs have been studied for their ability to inhibit specific protein phosphatases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition could lead to the development of novel therapeutic agents targeting these pathways .
Polymer Science Applications
- Polyamide Synthesis : The compound can serve as a monomer in the synthesis of polyamides, which are known for their mechanical strength and thermal stability. These polymers can be tailored for specific applications in engineering thermoplastics .
- Functionalization of Fibers : The introduction of this compound into polyamide fibers may enhance their functional properties, such as increased resistance to environmental degradation or improved mechanical performance .
Material Engineering Applications
- Thermoplastic Engineering : As a component in thermoplastic formulations, 1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentanecarboxylic acid can improve the thermal and mechanical properties of materials used in automotive and aerospace industries .
- Surface Modification : The compound's ability to modify surface properties can be exploited in creating coatings that enhance adhesion or provide protective barriers against corrosion or wear .
Case Studies and Research Findings
属性
IUPAC Name |
1,2,2-trimethyl-3-(morpholine-4-carbonyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHEQAIXQSHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













